PBDE 175

Description

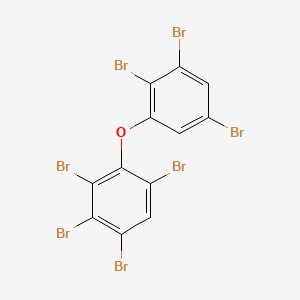

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-5(14)9(17)8(2-4)20-12-7(16)3-6(15)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATZWTXATDYQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879972 | |

| Record name | BDE-175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-22-7 | |

| Record name | 2,2',3,3',4,5',6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1L0E8Z9N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Pbde 175

Sources and Release Pathways of PBDEs to the Environment

The release of PBDEs, including the congener PBDE 175, into the environment occurs through various pathways, from their initial production to the final disposal of products containing them.

The disposal of products containing PBDEs at the end of their life cycle is a major source of environmental contamination. Landfills containing PBDE-laden materials can release these chemicals into the surrounding environment through leachate, a liquid that has passed through the waste and collected contaminants.

Electronic waste (e-waste) recycling facilities are also significant sources of PBDE emissions. The dismantling and processing of electronic goods, which often contain high levels of flame retardants, can release PBDEs into the air and surrounding soil. Research has shown that areas around e-waste recycling sites have elevated concentrations of various PBDE congeners.

Wastewater treatment plants (WWTPs) receive PBDEs from various domestic and industrial sources. Due to their hydrophobic nature, PBDEs tend to adsorb to solid particles and accumulate in sewage sludge. While WWTPs can remove a significant portion of PBDEs from the liquid effluent, the treated water can still contain these compounds and contribute to their presence in receiving water bodies. The contaminated sewage sludge, if applied to land as a fertilizer, can introduce PBDEs into terrestrial ecosystems. Studies have detected various PBDE congeners in both wastewater effluent and sewage sludge.

Distribution and Compartmentalization of this compound in Environmental Matrices

Once released into the environment, PBDEs, including this compound, are distributed among various environmental compartments, including the atmosphere, water, soil, and sediment.

PBDEs can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to airborne particles. This long-range transport is a key factor in their presence in remote regions, far from their original sources. The atmospheric deposition of PBDEs, through both wet (rain and snow) and dry processes, contributes to their accumulation in soil, water, and vegetation. While general models for the atmospheric transport of PBDEs exist, specific data on the deposition dynamics of this compound are not well-documented.

Data Scarcity Precludes Detailed Analysis of this compound

Following a comprehensive search for scientific literature and environmental data, it has been determined that there is insufficient specific information available for the chemical compound this compound to generate the requested detailed article. While this compound is a known congener of polybrominated diphenyl ethers, it is not one of the primary congeners typically monitored and reported in environmental studies.

This compound, chemically identified as 2,2',3,3',4,5',6-heptabromodiphenyl ether, is recognized as a component of the commercial octabromodiphenyl ether (octaBDE) flame retardant mixture. The Stockholm Convention on Persistent Organic Pollutants lists BDE-175 (CAS No: 446255-22-7) as part of the "hexabromodiphenyl ether and heptabromodiphenyl ether" group, which are subject to global restrictions. pops.int

Despite its inclusion in these regulatory frameworks, specific quantitative data on the concentration of this compound in various environmental compartments are exceptionally scarce in publicly available research. Environmental monitoring programs and scientific studies have historically focused on the most abundant and frequently detected PBDE congeners, such as BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, and BDE-209. nih.govepa.govelsevierpure.comcdc.gov Consequently, there is a significant lack of data for this compound that would be necessary to fulfill the specific requirements of the requested article, including:

Aquatic Distribution: No specific concentration data for this compound in surface waters or sediments were identified.

Terrestrial Distribution: Information on the levels of this compound in soils and agricultural lands is not available in the reviewed literature.

Indoor Environments: While indoor dust and air are known reservoirs for PBDEs in general, nih.govnih.govacs.orgvu.nl specific measurements for this compound are not reported.

Geographical Variability and Temporal Trends: The lack of monitoring data makes it impossible to identify geographical hotspots or analyze temporal trends in the environmental concentration of this compound.

Given the strict instructions to focus solely on this compound and not to introduce information outside the specified scope, the absence of specific research findings and numerical data prevents the creation of a thorough, informative, and scientifically accurate article as outlined. The generation of the required data tables is also not feasible.

Further research and more targeted environmental monitoring would be necessary to provide the specific data required to profile the environmental occurrence and spatiotemporal distribution of this compound.

Environmental Fate and Transformation Processes of Pbde 175

Persistence and Degradation Mechanisms of PBDEs in Environmental Systems

The persistence of PBDEs in the environment is a key factor in their potential for long-range transport and bioaccumulation. The number and position of bromine atoms on the diphenyl ether structure influence the compound's resistance to degradation. Generally, higher brominated congeners are considered more persistent, but they can undergo degradation to form lower brominated, and potentially more toxic, congeners.

Photolytic degradation, or photolysis, is a significant abiotic process for the breakdown of PBDEs in the environment, particularly in atmospheric and aquatic systems. This process involves the absorption of light energy, which can lead to the cleavage of carbon-bromine bonds and subsequent debromination.

While extensive research has been conducted on the photolytic degradation of various PBDE congeners, specific experimental data on the photolytic degradation and debromination pathways of PBDE 175 are not extensively available in the reviewed scientific literature. General principles of PBDE photolysis suggest that higher brominated congeners can be degraded to lesser brominated congeners through the removal of bromine atoms. The position of bromine removal (ortho, meta, or para) is influenced by factors such as the solvent or matrix in which the reaction occurs.

Biotic transformation, particularly through microbial action, is a crucial pathway for the degradation of PBDEs in environments such as sediments and soils. Anaerobic microbial communities have demonstrated the ability to reductively debrominate higher brominated PBDEs.

Research on the anaerobic microbial debromination of commercial octabromodiphenyl ether (octa-BDE) mixtures has provided specific insights into the formation of this compound. In studies investigating the debromination pathways of octa-BDE congeners by different anaerobic bacterial cultures, this compound has been presumptively identified as a transformation product. The formation of this compound is suggested to occur through the removal of a para-bromine atom from a doubly flanked position on an octa-BDE precursor. This indicates that under anaerobic conditions, higher brominated congeners present in the environment can serve as a source of this compound.

The debromination of highly brominated congeners is generally a slow process, with transformation rates often being low for congeners with a higher number of bromine atoms. The table below summarizes findings related to the microbial formation of this compound.

| Precursor Congener(s) | Microbial Process | Transformation Product | Reference(s) |

| Octabromodiphenyl ethers | Anaerobic debromination | This compound (presumptive) |

Thermal degradation of PBDEs is relevant in scenarios such as waste incineration and accidental fires involving products containing these flame retardants. High temperatures can lead to the breakdown of the diphenyl ether structure and the formation of various degradation products.

Specific studies detailing the thermal degradation processes and products of this compound are limited. However, general research on the thermal decomposition of PBDEs indicates that at elevated temperatures, these compounds can undergo debromination and cleavage

Modeling the Environmental Fate of PBDE Congeners

The environmental fate of polybrominated diphenyl ether (PBDE) congeners, including this compound, is frequently assessed using various environmental models due to their persistence and potential for long-range transport. nih.gov These models are essential tools for understanding the behavior and distribution of these compounds in the environment. ethz.ch Fugacity-based models, for instance, are utilized to simulate the partitioning and fate of these chemicals across different environmental media. nih.govresearchgate.net

Multimedia models are particularly useful in this context, providing insights into the physical chemistry and environmental partitioning of PBDEs. nih.gov However, the accuracy of these models is contingent on the quality of the input data. ethz.ch For many PBDE congeners, there is a lack of comprehensive data on their chemical properties and degradation rates, which introduces uncertainties into the modeling outcomes. ethz.chresearchgate.net Models often rely on internally consistent physical-chemical property data for representative congeners to predict the environmental distribution of the entire class of compounds. nih.gov

Partitioning Behavior across Environmental Compartments

The partitioning of PBDE congeners across environmental compartments—air, water, soil, and sediment—is a critical aspect of their environmental fate. nih.gov Due to their chemical properties, PBDEs are classified as semi-volatile organic compounds (SVOCs) that partition between the gas and particulate phases in the atmosphere. nih.govresearchgate.net This behavior is influenced by factors such as molecular weight, temperature, vapor pressure, and the octanol-water partition coefficient. nih.gov

Modeling studies indicate that PBDEs generally have a strong tendency to partition to organic carbon in soil and sediment. nih.govresearchgate.net The degree of bromination plays a significant role in this process; as the level of bromination increases, the congener is more likely to partition to sediments. nih.govresearchgate.net Conversely, congeners with fewer bromine atoms are more inclined to partition into the air. nih.govresearchgate.net Sediments can thus become long-term reservoirs for these compounds, potentially releasing them back into the water column over time. nih.govresearchgate.net

The partitioning behavior is also temperature-dependent. nasa.gov Less brominated congeners show relatively low particle-bound fractions regardless of air temperature, whereas heavier congeners exhibit a significant temperature dependence, with a higher percentage becoming particle-bound as temperatures decrease. nasa.gov In aquatic systems, dissolved organic matter can interact with PBDEs, altering their mobility and bioavailability. nih.gov Studies have shown that the particulate organic carbon content is a key factor in determining the partitioning of PBDEs in the water column. nih.gov

Factors Influencing PBDE Partitioning

| Factor | Influence on Partitioning Behavior | Source |

|---|---|---|

| Degree of Bromination | Higher bromination leads to increased partitioning into sediments; lower bromination favors partitioning into air. | nih.govresearchgate.net |

| Organic Carbon Content | PBDEs show a high affinity for partitioning into organic carbon-rich media like soil and sediment. | nih.govresearchgate.net |

| Temperature | Heavier congeners show increased partitioning to particles at lower temperatures. | nasa.gov |

| Dissolved Organic Matter (DOM) | Interacts with PBDEs in aquatic systems, potentially altering their mobility and bioavailability. | nih.gov |

Predictive Models for Environmental Persistence

Models such as the TaPL3 model can estimate the characteristic travel distance (CTD), which provides an indication of the potential for long-range atmospheric transport. nih.govresearchgate.net However, a significant challenge in accurately modeling persistence is the scarcity of measured degradation rates. nih.gov For many congeners, these rates must be estimated, which introduces a level of uncertainty into the model predictions. ethz.chresearchgate.net Furthermore, some models suggest that higher brominated compounds can degrade into lower brominated ones, a factor that complicates persistence assessments. ethz.chresearchgate.net For example, models estimate that a notable percentage of certain penta-BDE and tetra-BDE homologues found in the environment may arise from the degradation of deca-BDE. researchgate.net

Key Parameters in Predictive Models for PBDE Persistence

| Model Parameter | Significance in Predicting Persistence | Source |

|---|---|---|

| Degradation Half-Lives (Soil & Sediment) | Strongly influences the overall persistence of PBDEs, as they tend to partition to these media. | nih.govresearchgate.net |

| Photolysis Rates | An important degradation mechanism, especially for highly brominated congeners, that reduces persistence. | researchgate.net |

| Physical-Chemical Properties | Properties like KOW and KOA determine partitioning behavior, which in turn affects where degradation occurs. | nih.govresearchgate.net |

| Characteristic Travel Distance (CTD) | An output of some models that estimates the potential for long-range atmospheric transport, a component of persistence. | nih.govresearchgate.net |

Bioaccumulation and Trophic Transfer Dynamics of Pbde 175

Bioaccumulation and Biota Uptake Mechanisms

Bioaccumulation refers to the accumulation of a chemical in an organism over time, from all sources, including water, food, and sediment. cdnsciencepub.com PBDEs, being lipophilic, tend to accumulate in the fatty tissues of living organisms. researchgate.netrsc.org The uptake mechanisms can vary depending on the organism's habitat and feeding strategy.

Aquatic organisms can take up PBDEs directly from the surrounding water (bioconcentration) and indirectly through their diet (biomagnification). researchgate.netospar.org Hydrophobic chemicals like PBDEs have a high binding affinity to particles and lipids in aquatic systems, leading to their accumulation in sediment and biota. nih.gov Bivalves, fish, and other aquatic species have shown the presence of PBDEs. researchgate.netospar.orgcdnsciencepub.compurdue.edu Studies have indicated that PBDE congeners can bioaccumulate in aquatic food webs. nih.gov While general principles of uptake apply to PBDE 175 as a heptabrominated congener, specific studies detailing the uptake mechanisms and rates of BDE-175 in various aquatic organisms like fish and mussels were not found in the consulted literature.

Terrestrial organisms accumulate PBDEs primarily through their diet and contact with contaminated soil or dust. diva-portal.orgresearchgate.net PBDEs have been detected in terrestrial animals, including birds and mammals. rsc.orgdiva-portal.orgnih.govenvironment-agency.gov.uk For instance, studies have investigated PBDE accumulation in terrestrial birds like sparrowhawks and great tits, and mammals like wood mice and red foxes. nih.govenvironment-agency.gov.uk The accumulation in terrestrial biota is influenced by factors such as diet, metabolic capacity, and exposure source. diva-portal.orgnih.gov While this compound is a component of commercial mixtures, specific data on its accumulation patterns and mechanisms solely for terrestrial biota were not available in the search results.

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are parameters used to evaluate the bioaccumulation potential of contaminants in organisms. cdnsciencepub.commdpi.com BCFs represent uptake from water, while BAFs include uptake from all sources, primarily diet in higher trophic levels. cdnsciencepub.com PBDE bioaccumulation has been shown to be highly species and congener specific. diva-portal.org Factors such as lipid content, metabolic capacity, and exposure duration influence bioaccumulation. nih.govnih.gov Generally, lower brominated PBDE congeners tend to bioaccumulate more readily than highly brominated ones, although exceptions and species-specific differences exist. nih.govospar.org While BAFs and BCFs have been reported for various PBDE congeners in different organisms, specific, reliable congener-specific bioaccumulation factors solely for this compound were not found in the provided search results. One source, in the context of octaBDE (which contains BDE-175), estimated very low BCFs (<10-36 l/kg) for octaBDE in carp, noting that octaBDE itself did not show significant bioconcentration. europa.eu

Biomagnification within Aquatic and Terrestrial Food Webs

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.netnih.gov This process is a significant concern for persistent and bioaccumulative chemicals like PBDEs. researchgate.netenvironment-agency.gov.uk

Trophic Magnification Factors (TMFs) are used to assess the biomagnification potential of contaminants in food webs. A TMF greater than 1 indicates biomagnification. mdpi.com Studies have calculated TMFs for various PBDE congeners in both aquatic and terrestrial food webs. nih.govnih.govmdpi.comnih.govifremer.frnih.govnih.govresearchgate.net For example, some studies have reported biomagnification for congeners like BDE-47, BDE-99, and BDE-100 in aquatic food webs. nih.govnih.gov In terrestrial food chains, biomagnification has been observed for several PBDE congeners. nih.govscience.gov However, specific Trophic Magnification Factors (TMFs) calculated solely for this compound were not available in the consulted literature. The biomagnification potential of a congener is influenced by its uptake, metabolism, and excretion rates, which can vary significantly among species and congeners. diva-portal.orgnih.gov

This compound, also known as 2,2',3,4,5,6'-Hexabromodiphenyl ether, is a polybrominated diphenyl ether congener. Its PubChem Compound Identifier (CID) is 86208454 nih.govncats.io. While polybrominated diphenyl ethers (PBDEs) as a class are recognized as persistent, bioaccumulative, and toxic environmental contaminants, detailed scientific literature focusing specifically and solely on the bioaccumulation and trophic transfer dynamics of this compound in biological matrices relevant to ecological monitoring appears limited in the readily available search results.

General research on PBDEs indicates their ubiquitous presence in the environment and their capacity to bioaccumulate in the tissues of organisms, biomagnifying through food webs ipen.orgdiva-portal.orgfrontiersin.orgnih.govvista-analytical.comfoodstandards.gov.auospar.org. However, the behavior and prevalence of individual congeners can vary significantly based on their degree and pattern of bromination cdc.gov. Studies often focus on the more abundant and widely detected congeners such as BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, and BDE-209 nih.govnih.govnepc.gov.aunih.govnih.govnih.gov.

Despite searches for specific data on this compound, comprehensive research findings detailing its unique accumulation patterns in various tissues like fatty tissue and liver, or its specific detection frequencies and concentrations in biofluids and biological samples for monitoring purposes, were not prominently found. Some search results mentioned BDE-175 in lists of congeners or in tables, but without providing specific data or detailed discussion focused exclusively on its bioaccumulation characteristics or monitoring data peerj.comcpsc.gov. One source indicated that BDE-175 was not found in major chemical inventories and had limited associated literature or patents, suggesting it may not be as widely produced or studied as other PBDE congeners cpsc.gov.

Therefore, while the general principles of PBDE bioaccumulation in biological matrices apply to this compound due to its lipophilic nature vista-analytical.comwur.nl, specific, detailed research findings and quantitative data solely pertaining to the accumulation of this compound in tissues such as fatty tissue and liver, or its detection in biofluids and biological samples for ecological monitoring, are not sufficiently available within the scope of the conducted searches to construct a detailed article focusing exclusively on this single compound as requested by the provided outline.

Analytical Methodologies for the Detection and Quantification of Pbde 175

Sample Collection and Preparation for Environmental Matrices

The accurate analysis of PBDE 175 begins with meticulous sample collection and preparation, designed to isolate the analyte from complex environmental matrices such as soil, sediment, and biological tissues.

Extraction Techniques

The extraction of this compound from solid and semi-solid matrices is a critical first step. Due to its nonpolar nature, organic solvents are required for efficient extraction. A variety of techniques have been developed and refined to maximize recovery while minimizing solvent consumption and extraction time.

Soxhlet Extraction (SE): A traditional and robust method, Soxhlet extraction is frequently used for extracting PBDEs from sediment and soil samples. researchgate.netjenck.comnih.gov It involves continuous extraction with a solvent, often a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and acetone, ensuring exhaustive removal of the analyte from the sample matrix. researchgate.netthermofisher.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, is a more modern, automated technique that uses elevated temperatures and pressures to enhance extraction efficiency. aaa-co.net This method significantly reduces extraction time and solvent volume compared to traditional techniques. For sediment samples, a mixture of n-hexane/acetone (75%/25%) at 100°C and 100 bar has been used effectively. aaa-co.net

Ultrasonic-Assisted Extraction (UAE): UAE employs ultrasonic waves to facilitate the penetration of solvent into the sample matrix, thereby improving extraction efficiency. This method is often faster and requires less solvent than Soxhlet extraction. researchgate.netvnu.edu.vn

Other Techniques: While less common for solid matrices, other techniques such as Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Solid-Phase Extraction (SPE), Matrix Solid-Phase Dispersion (MSPD), and Dispersive Liquid-Liquid Microextraction (DLLME) have been applied to the analysis of PBDEs in various environmental samples.

Below is an interactive data table summarizing common extraction techniques applicable to this compound.

| Extraction Technique | Typical Matrix | Common Solvents | Advantages | Disadvantages |

| Soxhlet Extraction (SE) | Sediment, Soil, Biota | Hexane/Dichloromethane, Hexane/Acetone, Toluene | Robust, Exhaustive | Time-consuming, High solvent usage |

| Accelerated Solvent Extraction (ASE/PLE) | Sediment, Soil, Biota | Hexane/Acetone, Toluene | Fast, Automated, Low solvent usage | High initial instrument cost |

| Ultrasonic-Assisted Extraction (UAE) | Sediment, Soil | Dichloromethane/Hexane, Ethyl Acetate | Rapid, Reduced solvent consumption | May be less exhaustive than SE or ASE |

| Microwave-Assisted Extraction (MAE) | Soil, Biota | Hexane/Acetone | Fast, Reduced solvent usage | Requires microwave-transparent vessel |

Cleanup and Purification Strategies for Complex Matrices

Following extraction, the resulting extract contains not only this compound but also a variety of co-extracted interfering substances, such as lipids and other organic compounds, especially from biological tissues and complex sediments. nih.gov A thorough cleanup process is therefore essential to remove these interferences before instrumental analysis.

Multi-layer silica (B1680970) gel columns are a common and effective cleanup method. These columns can be packed with different layers of modified silica, such as acidified silica, to remove lipids and other polar interferences. nih.govthermofisher.com Alumina and Florisil column chromatography are also frequently employed, either alone or in combination with silica gel, for further purification. nih.gov For samples with high lipid content, such as fish tissue, Gel Permeation Chromatography (GPC) is often used to separate the large lipid molecules from the smaller PBDE analytes. publications.gc.ca In some methods, activated carbon is also used to remove certain types of interfering compounds. thermofisher.com

Chromatographic and Spectrometric Techniques

The instrumental analysis of this compound relies on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive quantification of PBDEs in complex environmental extracts. jenck.comthermofisher.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This minimizes matrix interference and allows for accurate quantification at very low levels. jenck.com

For heptabromodiphenyl ethers like this compound, specific MRM transitions are selected to ensure unambiguous identification and quantification. The choice of precursor ion is typically based on the molecular ion cluster ([M]+) or a characteristic fragment ion, often resulting from the loss of bromine atoms ([M-Br2]+). The collision-induced dissociation of the precursor ion in the collision cell generates specific product ions that are monitored by the second quadrupole.

The table below shows typical parameters for GC-MS/MS analysis of hepta-BDEs.

| Parameter | Typical Setting |

| GC Column | DB-5ms or similar non-polar capillary column |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Typically derived from the molecular ion cluster (e.g., m/z 799.4 for octa-BDEs, with hepta-BDEs being similar) |

| Product Ion (m/z) | Fragments resulting from the loss of Br or Br2 (e.g., m/z 639.5) |

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

HRGC/HRMS is considered the gold standard for the analysis of persistent organic pollutants like PBDEs due to its exceptional selectivity and sensitivity. thermofisher.com This technique employs a mass spectrometer capable of high resolution (typically >10,000), which allows for the accurate mass measurement of ions. publications.gc.ca This capability enables the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental composition).

For the analysis of this compound, HRGC/HRMS is operated in the Selected Ion Monitoring (SIM) mode, where the instrument is set to detect only the exact masses of characteristic ions of the target congener. publications.gc.ca This results in extremely low detection limits, often in the femtogram (fg) range.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Specific Congeners

While GC-MS based methods are more common for PBDE analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a viable alternative, particularly for higher brominated congeners that can be thermally labile. sciex.comdemarcheiso17025.com LC-MS/MS avoids the high temperatures of the GC injector and column, thus preventing potential degradation of compounds like hepta-BDEs.

Atmospheric Pressure Photoionization (APPI) is a suitable ionization source for the LC-MS/MS analysis of PBDEs. sciex.comthermofisher.com In negative ion mode, APPI can produce precursor ions for PBDEs, which can then be fragmented and detected using MRM, similar to GC-MS/MS. thermofisher.com This approach offers good sensitivity and precision for the analysis of specific PBDE congeners in various matrices, including house dust and biological samples. sciex.comdemarcheiso17025.com

Quantitative Analysis and Quality Assurance/Quality Control (QA/QC)

The quantitative analysis of this compound is a meticulous process that demands robust QA/QC protocols to ensure the accuracy and comparability of data. This is particularly crucial given the trace levels at which this congener is often found in environmental and biological matrices. The analytical framework for this compound, as with other PBDEs, typically involves gas chromatography coupled with mass spectrometry (GC-MS). However, the specific parameters and quality control checks are vital for generating defensible results.

A cornerstone of reliable PBDE analysis is the implementation of a comprehensive QA/QC program. This includes the analysis of procedural blanks, spiked samples (matrix spikes and matrix spike duplicates), and certified reference materials (CRMs) to monitor for contamination, assess method performance, and ensure accuracy. The co-elution of this compound with other congeners, notably PBDE 183, on commonly used gas chromatography columns necessitates careful chromatographic optimization and the use of appropriate mass spectrometric techniques to ensure accurate quantification.

Isotope Dilution Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of this compound and other persistent organic pollutants. This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C-labeled this compound) prior to extraction and cleanup. The labeled internal standard behaves almost identically to the native analyte throughout the analytical process, effectively compensating for any losses that may occur during sample preparation and analysis.

By measuring the ratio of the native analyte to its labeled counterpart in the final extract, a precise and accurate concentration of this compound in the original sample can be determined. This method is highly effective in correcting for matrix effects, which are common in complex environmental and biological samples and can significantly impact the accuracy of other quantification methods. The use of isotope dilution is a key component of many standardized methods for PBDE analysis.

Detection Limits, Quantification Levels, and Method Validation

The establishment of reliable detection and quantification limits is a critical aspect of method validation for this compound. The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

For this compound, these limits are matrix-dependent and are influenced by the analytical instrumentation, sample size, and the efficiency of the extraction and cleanup procedures. While specific MDL and LOQ values for this compound are not always individually reported in the literature, they are often encompassed within the values reported for hepta-BDEs or a broader suite of PBDE congeners. For instance, in the analysis of ambient air samples, a general detection limit for PBDEs using GC-MS has been established at 12 picograms (pg), which corresponds to 16 pg per cubic meter (pg/m³) of air. rohs.ca

Method validation for this compound involves a comprehensive assessment of several performance characteristics to ensure the method is fit for its intended purpose. This includes demonstrating:

Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other potentially interfering compounds, especially co-eluting congeners.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among independent measurements of the same sample, typically expressed as the relative standard deviation (RSD).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of typical method validation parameters for PBDE analysis, which would be applicable to this compound.

| Parameter | Typical Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | > 0.995 |

| Accuracy (Recovery in Spiked Samples) | 70-130% |

| Precision (Relative Standard Deviation) | < 20% |

| Method Detection Limit (MDL) | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

Interlaboratory Studies and Method Harmonization

Interlaboratory studies and proficiency testing programs play a crucial role in assessing the comparability and reliability of data generated by different laboratories for PBDE analysis. These studies involve the analysis of a common sample by multiple laboratories, and the results are used to evaluate the performance of individual laboratories and the analytical methods they employ.

While specific interlaboratory study data focusing solely on this compound are limited, broader studies on PBDEs provide insights into the challenges and variability associated with their analysis. These studies have highlighted the importance of using standardized methods, appropriate internal standards (such as isotope-labeled compounds), and robust QA/QC procedures to improve data comparability.

Method harmonization efforts, such as those undertaken by international organizations and regulatory bodies, aim to establish consistent and reliable analytical protocols for the determination of PBDEs, including this compound. These efforts often lead to the development of standardized methods, such as those from the U.S. Environmental Protection Agency (EPA) or the International Organization for Standardization (ISO). The goal is to ensure that data generated by different laboratories are comparable, which is essential for global monitoring programs and risk assessments. The use of harmonized test methods is considered extremely important in ensuring consistent results among manufacturers, suppliers, and enforcement bodies. rohs.ca

The following table summarizes the key aspects of interlaboratory studies and method harmonization for PBDE analysis.

| Aspect | Description | Importance for this compound Analysis |

| Interlaboratory Studies | Multiple laboratories analyze the same sample to assess data comparability and laboratory performance. | Provides an external validation of a laboratory's ability to accurately quantify this compound and identifies potential analytical biases. |

| Proficiency Testing | A type of interlaboratory study where the accuracy of a laboratory's results is evaluated against a reference value. | Demonstrates a laboratory's competence in performing PBDE analysis, including the measurement of this compound. |

| Method Harmonization | The process of establishing common analytical protocols and standards across different laboratories and jurisdictions. | Ensures that data on this compound from various sources are comparable, facilitating more robust environmental and health assessments. |

| Standardized Methods | Published analytical procedures from recognized organizations (e.g., EPA, ISO) that provide detailed guidance on sample preparation, analysis, and QA/QC. | Offers a validated and widely accepted framework for the reliable analysis of this compound, promoting consistency and data quality. |

Ecological Implications and Environmental Risk Assessment Frameworks for Pbde 175

Occurrence and Distribution in Aquatic Ecosystems

PBDEs, being lipophilic and hydrophobic, tend to adsorb strongly to organic matter and particles, influencing their distribution in aquatic environments. They have been widely detected in various aquatic compartments, including water, sediment, and biota. pollutiontracker.orggenome-mining.cngenome-mining.cnresearchgate.netresearchgate.netchemspider.comnih.govnih.gov Sediments often serve as major reservoirs for PBDEs in aquatic systems due to their strong binding affinity to solid matrices. pollutiontracker.orgresearchgate.net

Studies have shown the presence of various PBDE congeners in freshwater and marine ecosystems globally. pollutiontracker.orggenome-mining.cnresearchgate.netnih.govciteab.com For instance, PBDEs have been detected in marine sediments and organisms, with concentrations varying spatially. pollutiontracker.orgnih.govcas.org In freshwater systems, PBDEs have been found in fish and other aquatic organisms, indicating their presence and potential for bioaccumulation within the food web. genome-mining.cnresearchgate.netnih.govciteab.com The distribution of specific congeners can vary; for example, BDE-209 is often dominant in sediments, while lower brominated congeners like BDE-47, BDE-99, and BDE-100 are frequently found in biota. pollutiontracker.orggenome-mining.cnresearchgate.netnih.gov PBDE 175, as a heptabrominated diphenyl ether, would be expected to exhibit partitioning behavior influenced by its degree of bromination, likely favoring association with particulate matter and accumulation in organisms.

Occurrence and Distribution in Terrestrial Ecosystems

PBDEs also enter and distribute within terrestrial ecosystems, primarily through sources such as the disposal of products containing these chemicals in landfills, atmospheric deposition, and the application of sewage sludge to land. pollutiontracker.orggenome-mining.cnresearchgate.netwikipedia.orgiarc.fr Once in the soil, PBDEs can persist for extended periods due to their resistance to degradation and their strong binding to organic matter. pollutiontracker.org

Research has documented the presence of PBDEs in soil and dust samples from various locations, including areas around industrial sites. pollutiontracker.orgwikipedia.org PBDEs have also been detected in terrestrial organisms, such as birds of prey, indicating their uptake and movement within terrestrial food chains. genome-mining.cniarc.fr BDE-209 has been identified as a dominant congener in soil samples, suggesting atmospheric deposition as a significant source in some terrestrial environments. genome-mining.cnwikipedia.org The distribution and fate of this compound in terrestrial ecosystems would be governed by its physicochemical properties, similar to other PBDE congeners, leading to its potential presence and persistence in soil, dust, and terrestrial biota.

Ecological Exposure Assessment for PBDE Congeners

Assessing the ecological exposure to PBDE congeners, including this compound, involves evaluating the concentrations of these compounds in various environmental media and the potential for organisms to come into contact with or accumulate them. Exposure pathways in ecological receptors include direct contact with contaminated soil or sediment, ingestion of contaminated food or water, and dermal absorption. researchgate.netnih.govsigmaaldrich.comresearchgate.net

Ecological exposure assessments often consider the concentrations of key PBDE congeners or the total concentration of PBDEs in relevant environmental compartments. nih.govsigmaaldrich.comiarc.frnih.gov Due to the large number of possible congeners (209), routine analysis often focuses on a subset of the most commonly detected or commercially relevant ones. sigmaaldrich.comiarc.frnih.govresearchgate.net However, the methodologies for sampling, extraction, and analysis of PBDEs from environmental and biological matrices are applicable to a wide range of congeners, including this compound. nih.gov Exposure assessments utilize measured environmental concentrations and information on species behavior and trophic relationships to estimate the potential intake of PBDEs by different organisms. citeab.comnih.gov

Environmental Risk Assessment Methodologies for PBDEs

Environmental risk assessment for PBDEs, which encompasses congeners like this compound, involves evaluating the potential for these substances to cause adverse effects on ecosystems. This typically involves comparing estimated environmental concentrations (EECs) with predicted no-effect concentrations (PNECs) derived from ecotoxicological data. cas.orgnih.govctdbase.orglabsolu.ca A risk quotient (RQ) is often calculated by dividing the EEC by the PNEC; RQs greater than one indicate a potential ecological risk. nih.govctdbase.org

Assessing the risk of PBDEs is complicated by the fact that they exist as mixtures of multiple congeners with varying toxicities and environmental behaviors. nih.goviarc.fr Risk assessments may consider the risks posed by individual congeners or the combined risk of PBDE mixtures. nih.goviarc.fr The approach to assessing the risk of PBDEs is continuously evolving, with a move towards considering the sum concentration of congeners in some assessments. iarc.fr

Application of Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationships (QSARs) are valuable tools used in the environmental risk assessment of chemicals, including PBDEs. nih.govnih.govsigmaaldrich.comiarc.frctdbase.org QSARs establish relationships between the chemical structure of a compound and its physicochemical properties or biological activity. These models can be used to predict properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are crucial for modeling environmental fate and exposure. nih.goviarc.fr

Furthermore, QSARs can be used to estimate the potential toxicity of PBDE congeners for which experimental ecotoxicity data may be limited or unavailable, such as potentially for this compound. nih.govsigmaaldrich.com By using QSARs, it is possible to prioritize congeners of highest potential concern and to fill data gaps in risk assessments, supporting a more comprehensive evaluation of the environmental risks posed by the entire class of PBDEs. nih.govnih.govsigmaaldrich.com

Probabilistic Risk Assessment Approaches

Probabilistic risk assessment approaches are employed to provide a more comprehensive understanding of the potential environmental risks of substances like PBDEs by accounting for variability and uncertainty in exposure and effects data. nih.govnih.govgenome-mining.cn Unlike deterministic approaches that use single point estimates, probabilistic methods, such as Monte Carlo simulations, use probability distributions to represent the range of possible values for input parameters (e.g., environmental concentrations, species sensitivity). nih.govnih.gov

By running numerous simulations, probabilistic risk assessments generate a distribution of potential risk outcomes, allowing for the estimation of the probability of exceeding a certain risk threshold. nih.govnih.gov This provides a more nuanced picture of ecological risk compared to traditional deterministic methods and is particularly useful for complex contaminants like PBDEs, where exposure patterns and species sensitivities can vary considerably across different ecosystems and organisms. nih.govnih.gov These methodologies are applied to assess the ecological risks posed by PBDEs as a group and can be adapted to evaluate the potential risks associated with individual congeners like this compound, considering the uncertainties associated with their environmental behavior and potential effects.

Regulatory Science, Management Strategies, and Research Gaps for Pbde 175

International and National Regulatory Status of PBDEs

The regulation of polybrominated diphenyl ethers (PBDEs) has been driven by their recognition as persistent organic pollutants (POPs), which are chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. epd.gov.hkiisd.org

Stockholm Convention on Persistent Organic Pollutants (POPs)

The Stockholm Convention is a global treaty designed to protect human health and the environment from POPs. epd.gov.hknih.gov Parties to the convention are required to take legislative and administrative actions to eliminate or heavily restrict the production, use, and trade of listed chemicals. nih.govresearchgate.net

Several PBDEs were listed under the Stockholm Convention in 2009. nih.gov Specifically, the commercial mixtures known as commercial pentabromodiphenyl ether (c-pentaBDE) and commercial octabromodiphenyl ether (c-octaBDE) were added to Annex A for elimination. nih.gov The congener PBDE 175 is explicitly included under the listing for "Hexabromodiphenyl ether and heptabromodiphenyl ether," which are defined as components found in the c-octaBDE mixture. As of July 2024, the amendments to list these chemicals have entered into force for 182 of the 186 Parties to the Convention. The convention allows for certain exemptions, such as the recycling of articles containing these substances, a provision that has been subject to review and amendments. pops.int

Global and Regional Phase-Outs and Restrictions

Following the Stockholm Convention's classifications, numerous countries and regions have implemented their own regulations to phase out and restrict PBDEs, which implicitly includes this compound as a component of the c-octaBDE mixture.

European Union (EU): The EU has been proactive in regulating PBDEs. The commercial penta-BDE and octa-BDE mixtures were banned in 2004. ospar.org The EU's Regulation on POPs (EU 2019/1021) sets strict limits on the presence of PBDEs as unintentional trace contaminants (UTC) in substances, mixtures, and articles. tuvsud.comeuropa.eu For instance, the UTC limit for the sum of all PBDEs in mixtures and articles is 500 mg/kg, while a limit of 10 mg/kg applies to individual PBDEs in substances. nih.govbsef.com The EU has also withdrawn exemptions that previously allowed for the recycling of materials containing certain PBDEs. foodpackagingforum.org

United States: While the U.S. has not ratified the Stockholm Convention, it has taken significant steps to reduce PBDE use. nih.gov The sole U.S. manufacturer of penta-BDE and octa-BDE voluntarily ceased production at the end of 2004. epa.govregulations.gov Subsequently, the Environmental Protection Agency (EPA) issued a Significant New Use Rule (SNUR) to prevent the new manufacture or import of these chemicals without prior EPA evaluation. epa.govregulations.gov Several states, including Washington, Maine, and California, have passed their own legislation banning various forms of PBDEs in all products, not just electronics. restrictionofhazardoussubstances.com

Canada: Canada has listed PBDEs under its Prohibition of Certain Toxic Substances Regulations, which prohibits the manufacture, use, sale, and import of all PBDEs. researchgate.net The regulations also effectively prohibit the manufacture of products from recycled material containing PBDEs.

Other Nations: Other countries have also taken action in line with the Stockholm Convention. nih.govresearchgate.net Japan has classified penta- and octa-BDE compounds as Class I Specified Chemical Substances, which virtually prohibits their manufacture and use. nih.govresearchgate.net China has established concentration limits for these PBDEs in electronic goods, and India has banned their manufacture, trade, and import. nih.govresearchgate.net

| Region/Country | Regulatory Action on PBDEs (including c-octaBDE containing this compound) | Citation |

|---|---|---|

| Global (Stockholm Convention) | Listed c-octaBDE (containing this compound) in Annex A for elimination in 2009. | nih.gov |

| European Union | Banned commercial octa-BDE in 2004. Sets strict Unintentional Trace Contaminant (UTC) limits in products. | ospar.orgtuvsud.com |

| United States | Voluntary phase-out of production in 2004. EPA Significant New Use Rule (SNUR) prevents reintroduction. Various state-level bans. | epa.govrestrictionofhazardoussubstances.com |

| Canada | Prohibited under the Prohibition of Certain Toxic Substances Regulations. | researchgate.net |

| Japan | Classified as Class I Specified Chemical Substances, virtually prohibiting manufacture and use. | nih.govresearchgate.net |

| China | Established concentration limits for PBDEs in electronic goods. | nih.govresearchgate.net |

Management Strategies for Environmental PBDE Contamination

Given the widespread use of PBDEs in the past, significant quantities remain in consumer products and the environment, necessitating robust management strategies for waste containing these chemicals. nih.govnih.gov

Waste Stream Management and Recycling Initiatives

The primary sources of PBDEs in the waste stream are plastics from waste electrical and electronic equipment (WEEE), polyurethane foam from furniture and vehicles, and construction materials. pops.intnih.gov

Challenges in Recycling: A major challenge is the contamination of recycled material streams. nih.gov Since PBDEs are not chemically bound to the plastics or foams they are mixed with, they can be released during the product's life and especially during end-of-life processing. nih.gov The presence of PBDEs in recycled plastics can lead to their reintroduction into new consumer products, including sensitive items like toys, where they serve no functional purpose. researchgate.net

Management and Separation: Environmentally sound management of PBDE-containing waste requires the separation of materials containing high concentrations of these flame retardants. nih.gov The Stockholm Convention provides guidance on Best Available Technology (BAT) and Best Environmental Practices (BEP) for managing these waste streams. pops.int Technologies such as X-ray fluorescence (XRF) spectroscopy are used to screen plastics for bromine content, allowing for the sorting of potentially contaminated materials. nih.gov Wastes with PBDE concentrations exceeding certain thresholds (e.g., 1000 mg/kg) should be treated as hazardous waste and disposed of in a manner that destroys or irreversibly transforms the PBDEs. nih.gov In the EU, recycling of materials containing PBDEs is no longer permitted. foodpackagingforum.org

Efforts to Reduce Environmental Release from Products

Because PBDEs can migrate out of products and accumulate in indoor dust, efforts to reduce exposure focus on managing existing products and proper disposal. wa.govhealthandenvironment.org

Managing In-Use Products: For older products purchased before the phase-outs (e.g., furniture, electronics, and carpet padding made before 2005), it is recommended to keep product casings and fabric covers intact to prevent the release of PBDE-laden dust. wa.govewg.org Using vacuums with HEPA filters and damp cloths for dusting can help reduce the levels of PBDEs in indoor environments. wa.govewg.org

Proper Disposal: Proper disposal of products containing PBDEs is crucial to prevent their continued release into the environment. wa.gov Consumers are advised to take items like old electronics and foam-containing products to hazardous waste collection sites rather than disposing of them in regular landfills. wa.gov Directives in various regions, such as the EU's WEEE directive, aim to promote the reuse and recovery of electronic waste to reduce the amount sent to landfills or incinerators. publications.gc.ca

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.